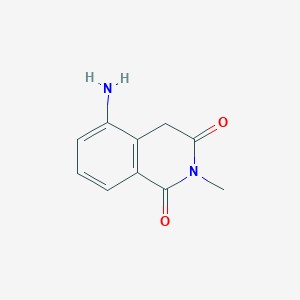
5-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is an organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of an amino group, a methyl group, and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction leads to the formation of the tetrahydroisoquinoline core, which is then further functionalized to introduce the amino and methyl groups.
Industrial Production Methods
Industrial production methods for this compound often involve the use of multicomponent reactions, which improve atom economy, selectivity, and yield of the product . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino and methyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, tert-butyl hydroperoxide, and various metal catalysts . Reaction conditions typically involve moderate temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include quinoline derivatives, dihydro derivatives, and various substituted tetrahydroisoquinolines .
Scientific Research Applications
5-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is investigated for its potential use in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, leading to the modulation of biochemical pathways involved in disease processes . Its effects are mediated through the binding to specific receptors and the alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1,2,3,4-Tetrahydroisoquinoline
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
- 5-Amino-1,2,3,4-tetrahydroisoquinoline
Uniqueness
What sets 5-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione apart from these similar compounds is the presence of both an amino group and a methyl group on the tetrahydroisoquinoline core. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development .
Biological Activity
5-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione (often referred to as THIQ derivative) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C10H12N2O2
Molecular Weight: 192.22 g/mol
CAS Number: 118206-31-8
The structure features a tetrahydroisoquinoline core with an amino group and a dione functional group, contributing to its biological properties.
Biological Activities
The biological activities of this compound have been explored in various studies. Key findings include:
Anticancer Activity
Several studies have highlighted the anticancer potential of THIQ derivatives. For instance:
- Mechanism of Action: THIQs have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential. This results in increased cytochrome c release and subsequent activation of caspases .
- Case Study: A study involving the treatment of MCF-7 breast cancer cells with THIQ derivatives demonstrated significant cytotoxic effects, with IC50 values indicating potent activity at low concentrations .
Neuroprotective Effects
Research indicates that THIQ compounds may offer neuroprotective benefits:
- Mechanism: The neuroprotective effects are attributed to their ability to modulate neurotransmitter levels and inhibit neuroinflammatory processes .
- Case Study: In vitro studies on neuronal cell lines showed that THIQ derivatives could enhance neuronal survival under oxidative stress conditions .
Antimicrobial Activity
The antimicrobial properties of THIQ derivatives have also been documented:
- Activity Spectrum: Compounds have exhibited activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
- Case Study: A specific THIQ derivative demonstrated significant inhibition against Staphylococcus aureus with an MIC value indicative of strong antibacterial action .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of THIQ derivatives. Modifications at various positions on the tetrahydroisoquinoline scaffold can enhance potency and selectivity:
| Modification Position | Effect on Activity |
|---|---|
| 1-position (Amino group) | Enhances anticancer activity |
| 3-position (Dione group) | Critical for neuroprotective effects |
| 2-position (Methyl group) | Influences lipophilicity and membrane permeability |
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-amino-2-methyl-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C10H10N2O2/c1-12-9(13)5-7-6(10(12)14)3-2-4-8(7)11/h2-4H,5,11H2,1H3 |
InChI Key |
FUNIIKKYPNOQBY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C(C1=O)C=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















